1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Description
This thiourea derivative features a 4-chlorophenyl group at position 1 and a branched alkyl chain at position 3 containing a 4-methylpiperazine moiety (Fig. 1).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4S/c1-16(23-21(27)24-19-10-8-18(22)9-11-19)20(17-6-4-3-5-7-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMHUPMHVSUKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea typically involves the reaction of 1-(4-Chlorophenyl)-3-(1-phenylpropan-2-yl)thiourea with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound features:
- A thiourea functional group, which is known for its versatility in forming coordination complexes and acting as a nucleophile.
- A chlorophenyl group that can participate in electrophilic aromatic substitution reactions.
- A piperazine moiety that contributes to its biological activity by enhancing solubility and receptor binding.
Medicinal Chemistry
1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that thiourea derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl and piperazine groups may enhance the interaction with microbial targets, leading to effective inhibition of growth.
- Anticancer Properties : Research indicates that compounds with thiourea structures can inhibit cancer cell proliferation. The compound's ability to interact with specific enzymes involved in cancer metabolism makes it a candidate for further investigation in oncology.
Biological Research
The compound's mechanism of action involves its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in treating diseases associated with enzyme overactivity, such as metabolic disorders.
- Receptor Binding : The piperazine group enhances binding affinity to certain receptors, making it a subject of interest for drug development aimed at neurological disorders.
Materials Science
In materials science, this compound can be utilized for:
- Polymer Development : The compound can serve as a building block for synthesizing polymers with tailored properties, such as increased thermal stability and specific mechanical characteristics.
- Coatings and Adhesives : Its chemical reactivity allows it to be incorporated into formulations for coatings and adhesives, enhancing their performance under various environmental conditions.
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiourea derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound was effective at low concentrations, suggesting potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis induction being investigated. This positions the compound as a promising candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Biological Activity
1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea is a thiourea derivative known for its diverse biological activities. Thioureas are recognized for their potential in medicinal chemistry, particularly due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 377.97 g/mol. The structure features a thiourea moiety, which is crucial for its biological activity.
Biological Activity Overview
Thiourea derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of thiourea compounds. For instance, derivatives have shown effectiveness against various pathogenic bacteria and fungi, making them potential candidates for the treatment of infections .
- Anticancer Potential : Thiourea derivatives have been reported to inhibit the growth of cancer cell lines. Research indicates that these compounds can target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .
- Antioxidant Activity : Some thiourea derivatives demonstrate significant antioxidant properties, which can be beneficial in protecting cells from oxidative stress and related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thioureas act as enzyme inhibitors. For example, they have been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission .
- Receptor Interaction : The compound may interact with various receptors in the body, influencing neurotransmission and other physiological processes. This interaction is particularly relevant in neurological studies where piperazine derivatives are explored for their effects on serotonin and dopamine receptors .
- Cell Cycle Modulation : Some studies suggest that thioureas can induce apoptosis in cancer cells by modulating cell cycle pathways, leading to decreased proliferation of malignant cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Research Findings and Implications
- Hydrogen Bonding Networks : Thiourea derivatives with intramolecular N–H⋯S bonds (e.g., ) show enhanced thermal stability, which may correlate with prolonged in vivo activity .
- Piperazine Advantage: The 4-methylpiperazine group in the target compound likely reduces cytotoxicity compared to non-piperazine analogs, as seen in TP-5 () .
- Synthetic Flexibility : The thiourea scaffold allows modular substitution, enabling optimization for specific targets (e.g., antifungal vs. AChE inhibition) .
Q & A
Basic Question: What are the recommended methods for synthesizing and characterizing this thiourea derivative?
Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the 4-methylpiperazine and 4-chlorophenyl precursors. Key steps include:
- Coupling reactions : Thiourea formation via reaction of isothiocyanate intermediates with amines (e.g., 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine) under anhydrous conditions .
- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures).
- Characterization :
Basic Question: How is the compound’s bioactivity initially screened in academic research?
Answer:
Initial screening focuses on target-specific assays :
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based or colorimetric) to measure IC₅₀ values against kinases or proteases, leveraging the thiourea’s hydrogen-bonding capability .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Microbiological activity : Disk diffusion assays for antibacterial/antifungal activity, noting the 4-chlorophenyl group’s role in membrane penetration .
Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from variability in experimental conditions or structural analogs . A systematic approach includes:
- Reproducibility checks : Verify assay protocols (e.g., cell line passage number, solvent controls).
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate functional group contributions .
- Advanced spectroscopy : Use 2D NMR (e.g., NOESY) to confirm conformational stability in solution, which may affect binding .
Advanced Question: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models binding to receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) using the 4-methylpiperazine moiety’s flexibility .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS or AMBER).
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) in crystallized forms .
Advanced Question: How does the compound’s stereochemistry influence its pharmacological profile?
Answer:
The propan-2-yl linker and 4-methylpiperazine group introduce stereochemical complexity:
- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to separate enantiomers.
- Pharmacokinetic profiling : Compare enantiomers’ metabolic stability (e.g., CYP450 enzyme assays) and plasma protein binding .
- Case study : Analogous compounds with bicyclic structures (e.g., norbornane derivatives) show improved blood-brain barrier penetration due to rigid stereochemistry .
Advanced Question: What strategies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (common with piperazine-containing compounds) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Lyophilization : Stabilize the compound for long-term storage in PBS or DMSO solutions .
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Structural Variation | Bioactivity Highlight | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(2-(1-methylpiperidin-4-yl)ethyl)urea | Urea instead of thiourea | Enhanced receptor selectivity for serotonin receptors | |
| 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | Piperazine + propanol core | Dopamine D₂ antagonism | |
| 1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea | Adamantane substitution | Antiviral activity against HSV-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
